molecular formula C11H20ClNO2 B2611848 Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride CAS No. 2193065-05-1

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride

Cat. No.: B2611848
CAS No.: 2193065-05-1
M. Wt: 233.74
InChI Key: QFFQCAJGISYIRP-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₁H₂₀ClNO₂, and it has a molecular weight of 233.74 g/mol . The compound features a primary amine group, an ethyl ester moiety, and a cyclohex-3-en-1-yl group attached to the propanoate backbone. It is cataloged as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research, by suppliers such as Enamine Ltd and SJZ THLD IMP & EXP CO LTD .

Key structural attributes include:

  • Ethyl ester: Enhances solubility in organic solvents and facilitates hydrolysis under acidic/basic conditions.
  • Primary amine: Enables participation in condensation, acylation, or coordination chemistry.

Properties

IUPAC Name

ethyl 2-amino-3-cyclohex-3-en-1-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-4,9-10H,2,5-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFQCAJGISYIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCC=CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride typically involves the reaction of ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of organic solvents and requires careful temperature control to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The compound is typically produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride serves as a crucial building block in organic chemistry. It is utilized in the synthesis of various derivatives, including:

  • Ketones
  • Aldehydes
  • Amines

These products are essential in the development of new chemical entities and therapeutic agents.

Biological Studies

In biological research, this compound is employed to investigate enzyme-substrate interactions and protein-ligand binding. Its ability to modulate enzyme activity makes it valuable for studying biochemical pathways. For example:

  • Enzyme Modulation : The compound has been shown to influence the activity of specific enzymes, which can be critical for understanding metabolic processes and disease mechanisms.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic properties. It acts as a precursor in synthesizing pharmaceutical compounds, particularly in peptide synthesis where it facilitates the formation of amide bonds between amino acids. Key steps include:

  • Activation of Carboxyl Groups : Using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to prepare carboxyl groups for nucleophilic attack.
  • Peptide Formation : The compound reacts with amino groups of other amino acids to form desired peptide sequences .

Industrial Applications

In industrial contexts, this compound is utilized in producing fine chemicals and as an intermediate in various industrial products. Its unique structure allows for diverse applications in material science and chemical manufacturing.

Data Table of Applications

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisBuilding block for ketones, aldehydes, aminesVersatile scaffold for new chemical entities
Biological StudiesEnzyme-substrate interactions; protein-ligand bindingInsight into metabolic pathways
Pharmaceutical DevelopmentPeptide synthesis; therapeutic agent precursorFacilitates amide bond formation
Industrial ApplicationsProduction of fine chemicalsIntermediate in various industrial products

Case Studies

  • Peptide Synthesis : A study demonstrated the effectiveness of this compound as a crosslinker in peptide synthesis. Researchers successfully created several peptides using this compound, showcasing its utility in biochemistry.
  • Enzyme Modulation : In another study focusing on enzyme activity modulation, the compound was used to alter the function of specific enzymes involved in metabolic pathways. This research highlighted its potential therapeutic implications in treating metabolic disorders .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Target Compound: Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate Hydrochloride

  • Molecular formula: C₁₁H₂₀ClNO₂
  • Key groups : Cyclohexene, ethyl ester, primary amine.

Compound A: 2-(Diethylamino)ethyl 3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoate Hydrochloride (CAS 7477-24-9)

  • Molecular formula: C₂₁H₃₁NO₃·HCl
  • Key groups: Cyclohexene, phenyl, tertiary amine (diethylaminoethyl ester), hydroxyl .
  • Structural differences : Larger molecular size, aromatic phenyl group, and hydroxyl substituent increase steric bulk and polarity.

Compound B: Ethyl 3-Amino-3-(3-Methylphenyl)propanoate Hydrochloride

  • Molecular formula: C₁₆H₂₄ClNO₂ (estimated)
  • Key groups : 3-Methylphenyl, ethyl ester, primary amine .

Compound C: Methyl 3-[(1-Phenylcyclohexyl)Amino]Propanoate Hydrochloride

  • Molecular formula: C₁₆H₂₄ClNO₂
  • Key groups : Phenylcyclohexyl, methyl ester, secondary amine .
  • Structural differences : Bulky phenylcyclohexyl group and methyl ester reduce solubility compared to the ethyl ester in the target compound.

Physical and Chemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 233.74 345.48 ~181.66 297.83
Key Functional Groups Cyclohexene, ethyl ester Phenyl, hydroxyl, tertiary amine 3-Methylphenyl, ethyl ester Phenylcyclohexyl, methyl ester
Solubility Moderate in polar solvents Lower due to bulkiness Higher in organic solvents Lower due to aromatic bulk
Reactivity Hydrolysis (ester), amine acylation Ester hydrolysis, hydroxyl reactivity Aromatic electrophilic substitution Steric hindrance limits reactivity

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride relevant to experimental handling?

  • Answer: The compound has a molecular formula of C₁₁H₂₀ClNO₂ and a molecular weight of 233.74 g/mol . It is typically a white to off-white powder with a melting point range of 166–170°C (observed in structurally similar hydrochloride salts) . Solubility data suggests moderate solubility in polar aprotic solvents like DMSO and methanol, but limited solubility in water . Storage recommendations include protection from light, desiccation, and room temperature conditions to maintain stability .
Property Value Reference
Molecular FormulaC₁₁H₂₀ClNO₂
Molecular Weight233.74 g/mol
SolubilityDMSO, methanol (slight)
Storage ConditionsRT, dark, dry

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: The compound is synthesized via esterification of the corresponding amino acid with ethanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

  • Amino acid activation : Use of thionyl chloride (SOCl₂) or HCl gas to generate the reactive acyl intermediate.
  • Esterification : Reaction with ethanol in anhydrous conditions to form the ethyl ester .
  • Purification : Recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for functionalizing the cyclohexene ring in this compound?

  • Answer: The cyclohexene moiety allows for regioselective reactions such as:

  • Epoxidation : Use of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form epoxide derivatives .
  • Diels-Alder reactions : Employ electron-deficient dienophiles (e.g., maleic anhydride) under reflux conditions to generate bicyclic adducts .
  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) to saturate the cyclohexene ring, altering steric and electronic properties .
    • Key considerations : Monitor reaction progress via TLC or HPLC, and adjust catalyst loading (e.g., 5–10% Pd-C for hydrogenation) to avoid over-reduction .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Answer:

  • X-ray crystallography : Determines absolute stereochemistry and confirms cyclohexene ring conformation .
  • 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to differentiate regioisomers (e.g., distinguishing substituent positions on the cyclohexene ring) .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .
    • Case study : A 2024 study on similar cyclohexene-containing esters used HSQC to resolve overlapping signals from the amino ester and cyclohexene protons .

Data Contradiction Analysis

  • Melting Point Variability : reports a melting point of 166–170°C for a structurally related hydrochloride salt, while cites 220–225°C for another analog. This discrepancy may arise from differences in crystal packing or hydration states. Researchers should validate melting points with differential scanning calorimetry (DSC) and cross-reference batch-specific data .

Methodological Recommendations

  • Synthetic Optimization : Use kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps in esterification .
  • Safety Protocols : Employ fume hoods and P95 respirators when handling HCl gas during synthesis, as per occupational safety guidelines .

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